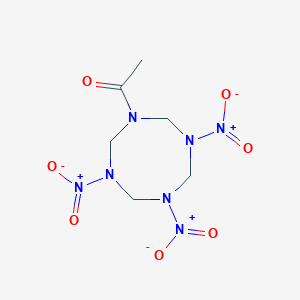
Solex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solex, also known as Soluble Extract of Lignocellulose, is a plant-based substance that has gained attention in the scientific community due to its potential applications in various fields. Solex is derived from lignocellulosic biomass, which is a complex mixture of plant materials such as wood, grass, and agricultural waste. The synthesis method of Solex involves the extraction of lignocellulosic biomass using a combination of physical, chemical, and enzymatic processes.
Mécanisme D'action
The mechanism of action of Solex is not fully understood, but it is believed to be due to the presence of various bioactive compounds such as phenolic acids, flavonoids, and lignans. These compounds have been found to have antioxidant and anti-inflammatory properties, which may contribute to the health benefits of Solex.
Effets Biochimiques Et Physiologiques
Solex has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce the risk of chronic diseases such as cancer and diabetes. Solex has also been found to have prebiotic effects, which may help to improve gut health and digestion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Solex in lab experiments is that it is a renewable and sustainable resource. It is also relatively cheap and easy to produce compared to other plant extracts. However, one of the limitations of using Solex is that it is a complex mixture of compounds, which can make it difficult to isolate and identify specific bioactive components.
Orientations Futures
There are several future directions for research on Solex. One area of interest is the identification and isolation of specific bioactive compounds in Solex. This would allow for a better understanding of the mechanism of action and potential applications of Solex. Another area of interest is the development of new and innovative methods for the production of Solex, which could make it more cost-effective and sustainable. Finally, more research is needed to explore the potential applications of Solex in various fields such as biotechnology, agriculture, and medicine.
Méthodes De Synthèse
The synthesis of Solex involves the extraction of lignocellulosic biomass using a combination of physical, chemical, and enzymatic processes. The first step involves the pretreatment of the biomass, which can be done using physical methods such as milling or chemical methods such as acid or alkali treatment. The pretreatment step is essential as it helps to break down the complex structure of lignocellulosic biomass, making it easier to extract the desired components.
The second step involves the enzymatic hydrolysis of the pretreated biomass using cellulases and hemicellulases. The enzymes break down the cellulose and hemicellulose components of the biomass into simple sugars, which can then be separated and purified using various chromatography techniques. The final product obtained from this process is Solex, which is a soluble extract of lignocellulose.
Applications De Recherche Scientifique
Solex has potential applications in various fields such as biotechnology, agriculture, and medicine. In biotechnology, Solex can be used as a substrate for the production of biofuels and other bioproducts. In agriculture, Solex can be used as a soil amendment to improve soil fertility and plant growth. In medicine, Solex has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes.
Propriétés
Numéro CAS |
13980-00-2 |
|---|---|
Nom du produit |
Solex |
Formule moléculaire |
C6H11N7O7 |
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C6H11N7O7/c1-6(14)7-2-8(11(15)16)4-10(13(19)20)5-9(3-7)12(17)18/h2-5H2,1H3 |
Clé InChI |
CJYDNDLQIIGSTH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
13980-00-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



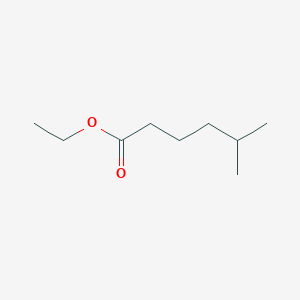
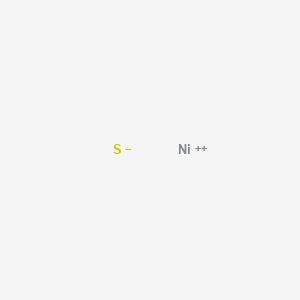
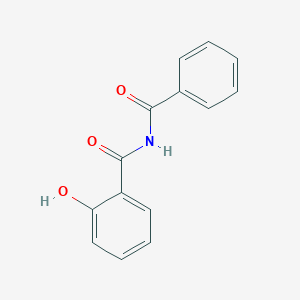
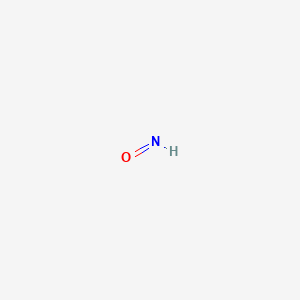

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
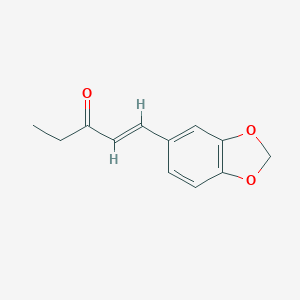
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
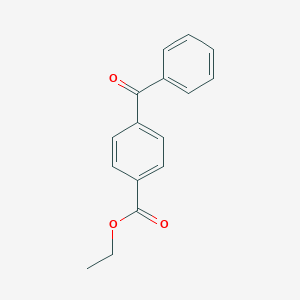
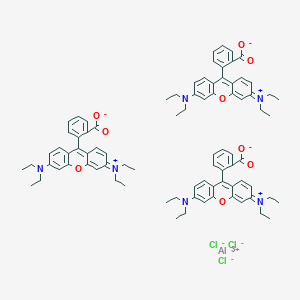
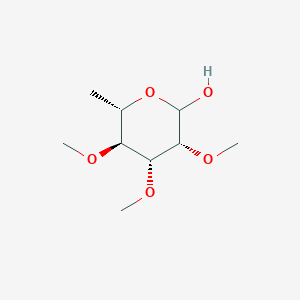
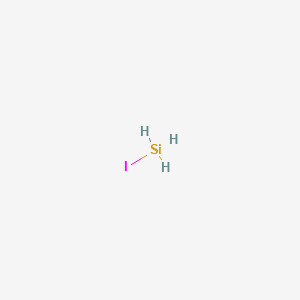
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)